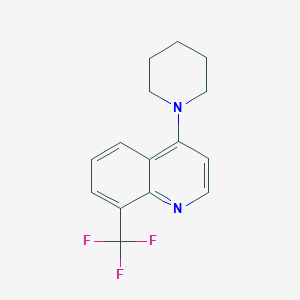
4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline consists of a quinoline ring with a piperidine substituent at position 4 and a trifluoromethyl group at position 8. The trifluoromethyl moiety imparts unique chemical properties to the compound, potentially influencing its biological activity .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antiproliferative Studies
4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have demonstrated notable antiproliferative properties. Compounds 7b and 7g, in particular, exhibited significant growth inhibitory effects on various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, showing potential as leads in cancer drug discovery (Harishkumar, Nd, & Sm, 2018).
Crystal Structure Analysis
Studies on the crystal structures of 4-{3-(X-phenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines have provided insights into molecular conformations and potential pharmacological applications. These studies have not established a correlation between anti-TB activity and molecular conformation, highlighting the complexity of the structure-activity relationship in drug design (Souza et al., 2013).
Anti-tubercular Activity
Mefloquine derivatives, including compounds structurally related to 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, have shown significant anti-tubercular activities. These findings are crucial in the context of increasing drug resistance in tuberculosis treatment (Wardell et al., 2011).
Antimicrobial Evaluation
Novel fluoroquinolone derivatives, including those with 4-(Piperidin-1-YL) substitutions, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are pivotal in the development of new antimicrobial agents (Srinivasan et al., 2010).
Antimalarial Applications
Research on the crystal structure and anti-leukemic activity of various derivatives of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline has contributed to the development of antimalarial drugs. The unique structural features of these compounds play a crucial role in their pharmacological properties (Guillon et al., 2018).
Eigenschaften
IUPAC Name |
4-piperidin-1-yl-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)12-6-4-5-11-13(7-8-19-14(11)12)20-9-2-1-3-10-20/h4-8H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOAVOTFJDXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674356 | |
| Record name | 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline | |
CAS RN |
1020252-84-9 | |
| Record name | 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)
![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)
![7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487453.png)
![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)
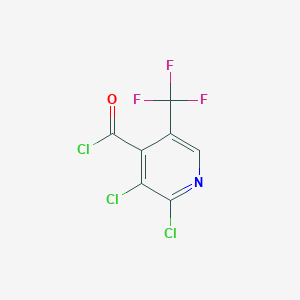
![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)

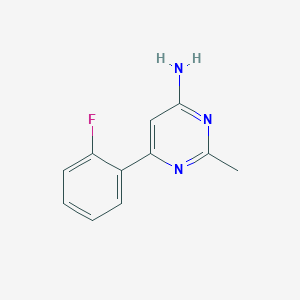
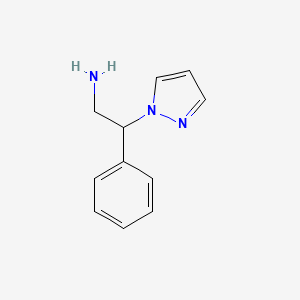
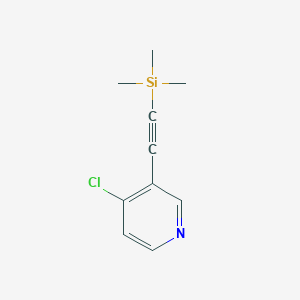

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)